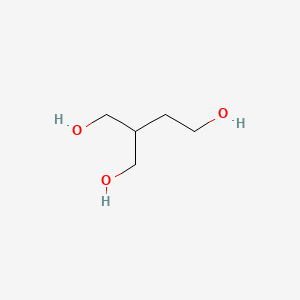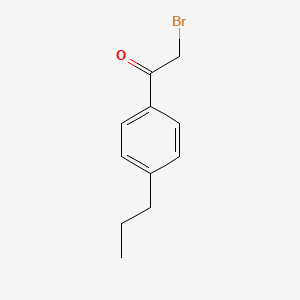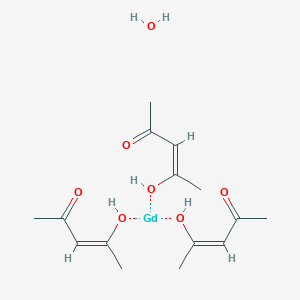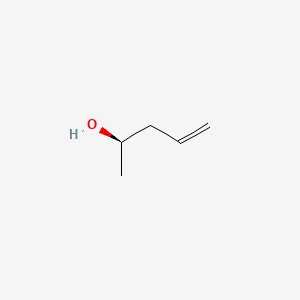
2-(Hydroxymethyl)butane-1,4-diol
Übersicht
Beschreibung
2-(Hydroxymethyl)butane-1,4-diol (HMB) is a naturally occurring compound that has been the subject of extensive scientific research in recent years. It is a metabolite of the amino acid leucine and is produced in the body during the breakdown of proteins. HMB has been found to have a range of potential applications in the fields of medicine, sports nutrition, and agriculture.
Wissenschaftliche Forschungsanwendungen
Microbial Production as Green Chemicals
Diols like 1,4-butanediol (1,4-BDO), closely related to 2-(Hydroxymethyl)butane-1,4-diol, can be biotechnologically produced from renewable materials. These diols are considered platform green chemicals due to their wide range of applications in chemicals and fuels. Recent advances include the engineering of production strains and optimization of fermentation processes (Zeng & Sabra, 2011).
Hydrogenation and Catalyst Research
Research on the hydrogenation of 2-butyne-1,4-diol, a compound similar to 2-(Hydroxymethyl)butane-1,4-diol, reveals insights into catalyst behavior and product distribution. This process, essential for chemical synthesis, has implications for the production of butane-1,4-diol and various side products, showing the importance of solvent, support, and proton presence in the reaction (Musolino et al., 2003).
Conformational Rigidity in Synthesis
Butane-1,2-diacetals, a category that includes similar compounds to 2-(Hydroxymethyl)butane-1,4-diol, are utilized in carbohydrate chemistry due to their conformational rigidity. This property leads to excellent diastereoselectivity control in synthesis, particularly in natural products or biologically interesting compounds (Lence, Castedo, & González‐Bello, 2008).
Studies in Aqueous Solutions
Investigations into the structural and dynamic properties of butanediols in aqueous solutions, including butane-1,4-diol, provide insights into solute–solvent interactions and their influence on water structure. These studies are crucial for understanding the behavior of diols in various chemical processes (Nishikawa & Mashima, 1982).
Oxidation Kinetics and Catalysis
The oxidation kinetics of butanediols, including butane-1,4-diol, with cerium(IV) catalyzed by rhodium(III) in aqueous sulfuric acid, reveals complex relationships between oxidant concentration, diol concentration, and reaction rate. This research provides valuable insights into the chemical behavior of diols under oxidation conditions (Tandon et al., 2011).
Gas Phase Conformational Studies
Studying the conformation of butane-1,3-diol in the gas phase has led to the detection of a hydrogen-chelated six-membered ring in a distorted chair configuration. This research adds to the understanding of the molecular structure of diols in different phases (Caminati & Corbelli, 1982).
Eigenschaften
IUPAC Name |
2-(hydroxymethyl)butane-1,4-diol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H12O3/c6-2-1-5(3-7)4-8/h5-8H,1-4H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SYNPRNNJJLRHTI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CO)C(CO)CO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H12O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
120.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Hydroxymethyl)butane-1,4-diol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![1,1,1-Trifluoro-4-[4-(4-fluorobenzyl)-1,4-diazepan-1-yl]but-3-en-2-one](/img/structure/B3042512.png)

![2-{4-[5-(Trifluoromethyl)pyridin-2-yl]-1,4-diazepan-1-yl}ethan-1-ol](/img/structure/B3042514.png)
![1-[3-(trifluoromethyl)-1H-pyrazol-1-yl]-3-(4-{[4-(trifluoromethyl)pyrimidin-2-yl]amino}piperidino)propan-2-ol](/img/structure/B3042515.png)
![2-chloro-N-(2-{[4-(trifluoromethyl)pyrimidin-2-yl]thio}phenyl)acetamide](/img/structure/B3042517.png)
![N-[3,5-bis(trifluoromethyl)phenyl]-4-chloro-3-nitrobenzamide](/img/structure/B3042518.png)

![N-[3,5-di(trifluoromethyl)phenyl]oxo(diphenyl)phosphoranecarbothioamide](/img/structure/B3042521.png)
![4-[(6-chloro-4H-1,3-benzodioxin-8-yl)methyl]-4-methyl-1,4-oxazinan-4-ium iodide](/img/structure/B3042522.png)
